molecular formula C9H10FNO2 B13546699 Methyl 5-amino-2-fluoro-3-methylbenzoate

Methyl 5-amino-2-fluoro-3-methylbenzoate

Cat. No.: B13546699
M. Wt: 183.18 g/mol
InChI Key: LHDXUWRICBSFRG-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-fluoro-3-methylbenzoate: is an organic compound with the molecular formula C9H10FNO2. It is a fluorinated benzamide derivative that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-fluoro-3-methylbenzoate typically involves the esterification of 5-amino-2-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-amino-2-fluoro-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-fluoro-3-methylbenzoate involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Biological Activity

Methyl 5-amino-2-fluoro-3-methylbenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Structural Characteristics

This compound is characterized by the following structural features:

  • Amino Group : This group facilitates hydrogen bonding, enhancing the compound's interaction with biological macromolecules.
  • Fluoro Group : The presence of fluorine increases lipophilicity, which can improve membrane permeability and bioavailability.
  • Methyl Group : Contributes to the overall hydrophobic character and may influence the compound's reactivity and solubility.

These structural components allow the compound to interact with various biological targets, modulating enzyme activities and receptor interactions effectively.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, while the fluoro group enhances the compound's lipophilicity, facilitating better cellular uptake. This dual action can lead to modulation of various biochemical pathways, including those involved in antimicrobial activity and potential anticancer effects .

Biological Activity Data

Research findings indicate that this compound exhibits notable biological activity against several pathogens. Below is a summary of its Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

Pathogen MIC (µg/mL)
Escherichia coli (WT)0.25
Klebsiella pneumoniae0.5
Pseudomonas aeruginosa (WT)1.0

These results demonstrate the compound's effectiveness as an antimicrobial agent, highlighting its potential application in treating infections caused by resistant bacterial strains .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of this compound, researchers found that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study indicated that the fluoro substituent played a crucial role in enhancing the potency of the compound against resistant strains, suggesting a mechanism involving increased intracellular accumulation .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound, revealing that it could inhibit cell proliferation in various cancer cell lines. The study reported that the compound induced apoptosis through modulation of key signaling pathways associated with cell survival and death. The findings suggest that this compound could serve as a lead structure for developing new anticancer agents .

Comparative Analysis

To better understand how this compound compares with similar compounds, we present a comparative table highlighting structural differences and their implications for biological activity:

Compound Name Structural Features Unique Characteristics
Methyl 5-amino-2-fluorobenzoateLacks methyl group on benzene ringSimilar reactivity but different steric properties
Methyl 5-amino-3-methylbenzoateLacks fluoro groupDifferent electronic properties due to absence of fluorine
Methyl 5-amino-2-chloro-3-methylbenzoateContains chloro instead of fluoroChlorine may affect solubility and reactivity differently
5-Amino-4-fluoro-2-methylbenzoic acidFluorine at position 4 instead of position 2Changes in biological activity due to positional variation

This table illustrates how variations in substituents can significantly influence chemical behavior and biological activity .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl 5-amino-2-fluoro-3-methylbenzoate

InChI

InChI=1S/C9H10FNO2/c1-5-3-6(11)4-7(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

LHDXUWRICBSFRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)OC)N

Origin of Product

United States

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